(2S)-but-3-yn-2-ol
Overview
Description
(2S)-but-3-yn-2-ol is a useful research compound. Its molecular formula is C4H6O and its molecular weight is 70.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Assembly Studies
(2S)-but-3-yn-2-ol and its derivatives are significant in the study of molecular assembly. The solid-state supramolecular assembly of alkynediol transition metal complexes, including those with this compound, has been explored. This research focuses on intermolecular interactions and hydrogen-bonding patterns in these complexes, which are essential in understanding molecular assembly mechanisms in chemistry (Braga, Grepioni, Walther, Heubach, Schmidt, Imhof, Görls, & Klettke, 1997).
Conformational Analysis
The conformational energy of compounds like 3-buten-2-ol, a structural analog of this compound, has been studied using ab initio molecular orbital theory. This research provides insights into the energy landscapes and structural preferences of such molecules, which are crucial for understanding their chemical behavior and potential applications (Kahn & Hehre, 1985).
Atmospheric Chemistry
In atmospheric chemistry, the kinetics of reactions involving unsaturated alcohols like 3-buten-2-ol are studied. These studies contribute to our understanding of the environmental behavior and impact of these compounds, particularly their interactions with atmospheric radicals and pollutants (Rodríguez et al., 2007).
Catalysis and Synthesis
This compound derivatives are used in various catalytic and synthesis processes. For example, they are involved in palladium-catalyzed carbonylation reactions, leading to the synthesis of valuable organic compounds like quinoline-3-carboxylic esters (Gabriele et al., 2008).
Organic Chemistry Research
In organic chemistry, the behavior of molecules like this compound under various conditions is extensively researched. Studies focus on reaction kinetics, structural transformations, and the development of novel synthetic pathways, significantly contributing to the field of organic synthesis and pharmaceutical development (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998).
Properties
IUPAC Name |
(2S)-but-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPOMITUDGXOSB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274170 | |
Record name | (2S)-But-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2914-69-4 | |
Record name | 3-Butyn-2-ol, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2914-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-But-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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